molecular formula C22H23NO4 B2367666 1-Fmoc-4,4-dimethyl-L-proline CAS No. 1380336-01-5

1-Fmoc-4,4-dimethyl-L-proline

Cat. No. B2367666
CAS RN: 1380336-01-5
M. Wt: 365.429
InChI Key: OUDJCOWHKHEGGK-IBGZPJMESA-N
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Description

“1-Fmoc-4,4-dimethyl-L-proline” is a chemical compound with the molecular formula C22H23NO4 . It is also known by other names such as “(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid” and "(S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid" .


Synthesis Analysis

The synthesis of “1-Fmoc-4,4-dimethyl-L-proline” involves solid-phase peptide synthesis (SPPS), which is a common method for peptide synthesis . The formation of diketopiperazine (DKP) is a common side reaction in SPPS, especially when secondary amino acids are involved . The DKP formation is predominantly induced at the Fmoc-removal step, which is conventionally mediated by a secondary amine . An alternative Fmoc-removal solution, 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)/5% piperazine/NMP (N-methyl-2-pyrrolidone), has been found to drastically reduce DKP formation .


Molecular Structure Analysis

The molecular structure of “1-Fmoc-4,4-dimethyl-L-proline” consists of 22 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

The chemical reactions involving “1-Fmoc-4,4-dimethyl-L-proline” are predominantly associated with the Fmoc-removal step in solid-phase peptide synthesis . The formation of diketopiperazine (DKP) is a common side reaction .


Physical And Chemical Properties Analysis

The molar mass of “1-Fmoc-4,4-dimethyl-L-proline” is 365.42 . It has a predicted density of 1.249±0.06 g/cm3 and a predicted boiling point of 545.3±43.0 °C .

Scientific Research Applications

  • Synthesis of Peptides and Peptidomimetics

    • 1-Fmoc-4,4-dimethyl-L-proline is used in the synthesis of a variety of peptides and peptidomimetics. For instance, it has been employed in the solid-phase synthesis of bivalent consolidated ligands, branched peptides designed for specific interactions with protein domains (Qinghong Xu et al., 2004).
    • This compound is also utilized in the synthesis of dipeptides bearing nucleobases, which are key components in the development of novel peptide nucleic acids (G. Lowe & T. Vilaivan, 1997).
  • Enhancement of Peptide Stability

    • In studies aimed at improving the stability of peptides, 1-Fmoc-4,4-dimethyl-L-proline is often used. For example, it is involved in the synthesis of Fmoc-protected amino acyl-N-sulfanylethylaniline linker, which facilitates the creation of stable peptides for research and therapeutic applications (Ken Sakamoto et al., 2012).
  • Development of Photoprobes and Photoaffinity Probes

    • Researchers have developed a photoactivatable derivative of L-proline, known as photoproline, using Fmoc-L-photoproline. This derivative is significant in synthesizing cyclic peptidomimetic antibiotics and can be incorporated into synthetic peptides using solid-phase Fmoc chemistry, enabling the creation of diverse peptide-based photoaffinity probes (B. Meijden & John A. Robinson, 2010).
  • Synthesis of Fluorinated Peptides

    • The compound has been used in the preparation of fluorinated peptides, like N-Fmoc-4-fluoro-L-proline methyl ester, for both solid and solution phase peptide synthesis, highlighting its versatility in synthesizing diverse peptide types (T. T. Tran et al., 1997).
  • Analytical Chemistry Applications

    • In the realm of analytical chemistry, 1-Fmoc-4,4-dimethyl-L-proline derivatives have been used for the selective determination of secondary amino acids, showcasing its utility in developing new methods for amino acid analysis (S. Einarsson, 1985).

Mechanism of Action

The mechanism of action of “1-Fmoc-4,4-dimethyl-L-proline” in peptide synthesis involves the formation of an N-terminal truncated peptide molecule by releasing a six-membered diketopiperazine (DKP) . This occurs through an intramolecular nucleophilic attack of the peptide Nα-group at the amide or ester moiety from the peptide backbone .

Safety and Hazards

The safety information for “1-Fmoc-4,4-dimethyl-L-proline” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2)11-19(20(24)25)23(13-22)21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDJCOWHKHEGGK-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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